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sodium

Cat. No.: B15571453 Get Quote

Welcome to the technical support center for reducing uncapped mRNA in in vitro transcription

(IVT) reactions. This resource is designed for researchers, scientists, and drug development

professionals to troubleshoot common issues and improve the capping efficiency of their IVT-

synthesized mRNA.

Frequently Asked Questions (FAQs)
Q1: Why is the 5' cap essential for in vitro transcribed mRNA?

The 5' cap, a 7-methylguanosine (m7G) linked to the first nucleotide of the mRNA, is a critical

quality attribute for synthetic mRNA. It plays a vital role in:

Stability: The cap structure protects the mRNA from degradation by 5' exonucleases,

increasing its half-life within the cell.

Translation Efficiency: The cap is recognized by the eukaryotic translation initiation factor

eIF4E, a key component of the ribosome recruitment machinery. Properly capped mRNA is

translated more efficiently into protein.

Reduced Immunogenicity: The innate immune system can recognize uncapped 5'-

triphosphate RNA as foreign, triggering an unwanted immune response. A proper cap

structure, particularly a Cap-1 structure, helps the mRNA evade this immune surveillance.[1]
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Q2: What are the primary methods for capping mRNA in vitro?

There are two main strategies for capping synthetic mRNA:

Co-transcriptional Capping: A cap analog is added to the IVT reaction mix and is

incorporated at the 5' end of the mRNA as it is being synthesized. This method is simpler as

it occurs in a single reaction.[2][3][4]

Post-transcriptional Enzymatic Capping: The mRNA is first transcribed without a cap, and

then capping enzymes, such as Vaccinia Capping Enzyme (VCE), are used in a separate

step to add the cap structure.[4][5] This method can achieve very high capping efficiencies,

often approaching 100%.[4]

Q3: What are the common cap analogs used in co-transcriptional capping?

Commonly used cap analogs include:

Standard m7GpppG (mCap): A simple cap analog that can be incorporated in both the

correct and incorrect (reverse) orientation, leading to a significant portion of non-functional

mRNA. Capping efficiencies are typically around 70%.[2][6]

Anti-Reverse Cap Analog (ARCA): This analog is modified to ensure it is incorporated only in

the correct orientation. ARCA typically results in a Cap-0 structure and achieves capping

efficiencies between 50% and 80%.[3][5][7]

CleanCap® Reagent AG: A trinucleotide cap analog that is incorporated with high efficiency

(>95%) and directly yields a Cap-1 structure, which is advantageous for in vivo applications.

[3][5][6][7]

Q4: What is the difference between Cap-0, Cap-1, and Cap-2 structures?

The cap structures differ in the extent of methylation on the first few nucleotides of the mRNA

sequence:

Cap-0: Contains a methyl group only on the 7-position of the guanine base (m7G).

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.thermofisher.com/blog/behindthebench/methods-of-ivt-mrna-capping/
https://www.takarabio.com/learning-centers/mrna-and-cdna-synthesis/mrna-synthesis/5-prime-capping-of-mrna/co-transcriptional-capping
https://www.benchchem.com/pdf/A_Comparative_Guide_to_mRNA_Capping_m7GpppA_ARCA_vs_Enzymatic_Methods.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_mRNA_Capping_m7GpppA_ARCA_vs_Enzymatic_Methods.pdf
https://rna.bocsci.com/support/mrna-capping-techniques-cap-0-cap-1-and-co-transcriptional-methods.html
https://www.benchchem.com/pdf/A_Comparative_Guide_to_mRNA_Capping_m7GpppA_ARCA_vs_Enzymatic_Methods.pdf
https://www.thermofisher.com/blog/behindthebench/methods-of-ivt-mrna-capping/
https://pubmed.ncbi.nlm.nih.gov/38832894/
https://www.takarabio.com/learning-centers/mrna-and-cdna-synthesis/mrna-synthesis/5-prime-capping-of-mrna/co-transcriptional-capping
https://rna.bocsci.com/support/mrna-capping-techniques-cap-0-cap-1-and-co-transcriptional-methods.html
https://sciex.com/tech-notes/biopharma/characterization-relative-quantification-mrna5capping
https://www.takarabio.com/learning-centers/mrna-and-cdna-synthesis/mrna-synthesis/5-prime-capping-of-mrna/co-transcriptional-capping
https://rna.bocsci.com/support/mrna-capping-techniques-cap-0-cap-1-and-co-transcriptional-methods.html
https://pubmed.ncbi.nlm.nih.gov/38832894/
https://sciex.com/tech-notes/biopharma/characterization-relative-quantification-mrna5capping
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cap-1: Has an additional methyl group on the 2'-O position of the first nucleotide. This is the

most common cap structure in mammals and is important for avoiding innate immune

recognition.[1]

Cap-2: Features a further methylation on the 2'-O position of the second nucleotide.

Troubleshooting Guides
Issue 1: Low Capping Efficiency with Co-transcriptional
Capping (ARCA)
Symptoms:

Analysis (e.g., by LC-MS) shows a high percentage of uncapped (5'-triphosphate) mRNA.

Low protein expression when the mRNA is used in translation experiments.

Possible Causes and Solutions:
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Possible Cause Recommended Action

Suboptimal Cap Analog to GTP Ratio

The cap analog competes with GTP for

incorporation by the RNA polymerase. A low

cap-to-GTP ratio will favor GTP incorporation,

leading to uncapped mRNA. Solution: Increase

the molar ratio of ARCA to GTP. A common

starting point is a 4:1 ratio. You may need to

optimize this ratio for your specific template and

reaction conditions. Be aware that significantly

lowering the GTP concentration can reduce the

overall mRNA yield.[2][8][9]

Inhibitory Reaction Components
High concentrations of certain components,

such as DTT, may inhibit the polymerase.

Incorrect Transcription Start Site

ARCA is most efficiently incorporated when the

transcription start site is a G. Solution: Ensure

your DNA template has a T7 promoter followed

by a G at the +1 position. If your template has a

different initiation nucleotide, consider modifying

it using site-directed mutagenesis.[3]

Degraded Reagents

The cap analog or other NTPs may have

degraded due to multiple freeze-thaw cycles or

improper storage. Solution: Aliquot your

reagents upon receipt and store them at the

recommended temperature. Use fresh aliquots

for your reactions.

Issue 2: Low Capping Efficiency with Co-transcriptional
Capping (CleanCap®)
Symptoms:

Capping efficiency is below the expected >95%.

Reduced mRNA yield.
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Possible Causes and Solutions:

Possible Cause Recommended Action

Incorrect Transcription Start Site

CleanCap® AG requires a specific "AG"

initiation sequence immediately following the T7

promoter for efficient incorporation. Solution:

Verify that your DNA template has the correct

initiation sequence. If not, modify the template

using site-directed mutagenesis.[10]

Suboptimal Reagent Concentrations

While CleanCap® is less sensitive to the GTP

concentration than ARCA, very high GTP levels

can still lead to some competition. Solution:

Follow the manufacturer's recommended

concentrations for all NTPs and the CleanCap®

reagent.

Enzyme Quality

The T7 RNA polymerase may have lost activity.

Solution: Use a fresh aliquot of a high-quality T7

RNA polymerase. Consider using an engineered

T7 RNA polymerase that shows higher

efficiency of cap analog incorporation.[11][12]

[13]

IVT Reaction Conditions

The incubation time or temperature may not be

optimal. Solution: Incubate the reaction at 37°C

for at least 2 hours. Ensure the incubator or

thermocycler is properly calibrated.[10]

Issue 3: Low Overall mRNA Yield in Capped IVT
Reactions
Symptoms:

Quantification of the purified mRNA shows a low concentration.

Faint bands on a denaturing agarose gel.
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Possible Causes and Solutions:

Possible Cause Recommended Action

Degraded DNA Template

The quality of the linearized DNA template is

crucial for high-yield IVT. Solution: Ensure your

plasmid is of high purity and is completely

linearized. Purify the linearized template using a

column purification kit or phenol-chloroform

extraction followed by ethanol precipitation.

Avoid multiple freeze-thaw cycles of the

template.[14]

RNase Contamination

RNases are ubiquitous and can rapidly degrade

your RNA product. Solution: Use RNase-free

water, pipette tips, and tubes. Wear gloves and

work in a clean environment. Consider including

an RNase inhibitor in your reaction.

Suboptimal Reagent Concentrations

Low concentrations of NTPs or a limiting cap-to-

GTP ratio (in the case of ARCA) can reduce the

overall yield. Solution: Ensure all reagents are at

their optimal concentrations as recommended

by the manufacturer of your IVT kit or cap

analog.

Inactive T7 RNA Polymerase

The enzyme may have lost activity due to

improper storage or handling. Solution: Store

the enzyme at -20°C in a non-frost-free freezer

and avoid repeated freeze-thaw cycles. Use a

fresh aliquot if you suspect the enzyme is

inactive.[14]

Presence of Transcription Inhibitors

Contaminants from the DNA template

preparation can inhibit the T7 RNA polymerase.

Solution: Ensure your linearized DNA template

is thoroughly purified to remove any residual

salts or other inhibitors.
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Data Presentation: Comparison of Capping
Strategies
The choice of capping strategy can significantly impact the efficiency of capping and the overall

yield of the in vitro transcription reaction. The following tables summarize the expected

performance of different capping methods.

Table 1: Comparison of Capping Efficiency and Yield for Different Capping Methods

Capping
Method

Cap Analog
Typical
Capping
Efficiency

Relative mRNA
Yield

Resulting Cap
Structure

Co-

transcriptional

m7GpppG

(mCap)
~70%[2][6] Moderate Cap-0

Co-

transcriptional
ARCA 50-80%[3][5][7] Moderate to High Cap-0

Co-

transcriptional
CleanCap® AG >95%[3][5][7] High Cap-1

Post-

transcriptional
Enzymatic (VCE) ~100%[4]

High (but

potential loss

during

purification)

Cap-0 (can be

converted to

Cap-1)

Table 2: Impact of T7 RNA Polymerase on Co-transcriptional Capping Efficiency with ARCA

T7 RNA Polymerase Cap:GTP Ratio Capping Efficiency

Wild-Type 4:1 ~70-80%

Engineered (e.g., T7-68) 4:1 >95%[11][12][13]

Wild-Type 1:1 ~50%

Engineered (e.g., T7-68) 1:1 ~80-90%[11][12][13]
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Experimental Protocols
Protocol 1: Analysis of Capping Efficiency using RNase
H Digestion and LC-MS
This protocol describes a widely used method to determine the capping efficiency of an mRNA

sample by specifically cleaving the 5' end of the mRNA and analyzing the resulting fragments

by liquid chromatography-mass spectrometry (LC-MS).

Materials:

Purified capped mRNA sample

Biotinylated DNA probe complementary to the 5' end of the mRNA

RNase H and corresponding reaction buffer (e.g., 20 mM Tris-HCl pH 7.8, 40 mM KCl, 8 mM

MgCl2, 10 mM DTT)[15]

Streptavidin-coated magnetic beads

Wash buffers (low and high salt)

Elution buffer (e.g., nuclease-free water)

LC-MS system with an appropriate column for oligonucleotide analysis (e.g., an

oligonucleotide BEH C18 column)[8]

Mobile phases for LC (e.g., containing an ion-pairing agent like diisopropylethylamine (DIEA)

and hexafluoroisopropanol (HFIP))[8]

Procedure:

Annealing:

In an RNase-free tube, mix your purified mRNA (e.g., 0.5 µM) with a molar excess of the

biotinylated DNA probe (e.g., 2.5 µM) in RNase H reaction buffer.[16]
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Heat the mixture to 80°C for 30 seconds to denature the RNA, then cool slowly to 25°C to

allow the probe to anneal to the 5' end of the mRNA.[16]

RNase H Digestion:

Add Thermostable RNase H (e.g., 0.5 U/µL) to the annealed sample.[16]

Incubate at 37°C for 1 hour to allow for the specific cleavage of the RNA strand of the

RNA:DNA hybrid.[16]

Purification of 5' Fragments:

Add streptavidin-coated magnetic beads to the reaction mixture and incubate at room

temperature to allow the biotinylated probe-mRNA fragment complex to bind to the beads.

Place the tube on a magnetic stand and discard the supernatant.

Wash the beads with a low salt wash buffer, followed by a high salt wash buffer, and then

again with the low salt wash buffer to remove unbound molecules.

Elute the 5' fragments from the beads by incubating with nuclease-free water at 65°C for 5

minutes.[17]

LC-MS Analysis:

Inject the eluted 5' fragments onto the LC-MS system.

Separate the capped and uncapped fragments using a suitable gradient of your mobile

phases.

Analyze the eluting fragments by mass spectrometry to identify the capped and uncapped

species based on their mass-to-charge ratio.

Quantify the capping efficiency by calculating the ratio of the peak area of the capped

fragment to the total peak area of all 5' fragments (capped and uncapped).
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DNA Template Preparation In Vitro Transcription mRNA Purification & Analysis

Plasmid DNA Linearization Purification IVT Reaction
(T7 Polymerase, NTPs, Cap Analog*)

Linearized Template DNase I Treatment mRNA Purification Quality Control
(Capping Efficiency, Integrity) final_productCapped mRNA

*Cap analog is included for co-transcriptional capping.
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Caption: A general workflow for in vitro transcription and co-transcriptional capping of mRNA.
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Co-transcriptional Capping Post-transcriptional Capping

In Vitro Transcription
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Caption: Comparison of co-transcriptional and post-transcriptional mRNA capping workflows.
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Low Capping Efficiency Detected

Which capping method?

Co-transcriptional Post-transcriptional

Which cap analog? Enzymatic reaction issue?

ARCA CleanCap®

Check Cap:GTP Ratio
(Increase to 4:1 or higher) Verify 'AG' start site

Verify 'G' start site Check reagent concentrations

Check enzyme activity
(Use fresh aliquot)

Verify reaction buffer composition

Click to download full resolution via product page

Caption: A decision tree for troubleshooting low mRNA capping efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.trilinkbiotech.com/media/contentmanager/content/mRNA_WVC2_1.pdf
https://www.thermofisher.com/blog/behindthebench/methods-of-ivt-mrna-capping/
https://www.takarabio.com/learning-centers/mrna-and-cdna-synthesis/mrna-synthesis/5-prime-capping-of-mrna/co-transcriptional-capping
https://www.benchchem.com/pdf/A_Comparative_Guide_to_mRNA_Capping_m7GpppA_ARCA_vs_Enzymatic_Methods.pdf
https://rna.bocsci.com/support/mrna-capping-techniques-cap-0-cap-1-and-co-transcriptional-methods.html
https://pubmed.ncbi.nlm.nih.gov/38832894/
https://pubmed.ncbi.nlm.nih.gov/38832894/
https://sciex.com/tech-notes/biopharma/characterization-relative-quantification-mrna5capping
https://www.agilent.com/cs/library/applications/an-mrna-5-capping-high-resolution-lcms-5994-3984en-agilent.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1370475/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1370475/
https://www.neb.com/protocols/protocol-for-co-transcriptional-capping-using-cleancap-reagent-ag-from-trilink-and-hiscribe-t7-high-yield-rna-synthesis-kit?pdf=true
https://pubs.rsc.org/en/content/articlepdf/2024/fd/d4fd00023d
https://d1io3yog0oux5.cloudfront.net/_a3f1cb2f035efb83789e2bcee96adaf9/codexis/db/1157/11455/pdf/mRNA+Health+RNAP+poster_final.pdf
https://pubs.rsc.org/en/content/articlehtml/2024/fd/d4fd00023d
https://pubs.rsc.org/en/content/articlehtml/2024/fd/d4fd00023d
https://pubs.rsc.org/en/content/articlehtml/2024/fd/d4fd00023d
https://www.researchgate.net/post/Why_is_the_yield_of_my_in-vitro_transcription_so_low_and_every_time_lower_than_before
http://122.114.14.118:8000/storage/file/20250311/RPeE6fzP64jhq6G251jiveEYgfJP76X7EUOfXppJ.pdf
https://www.biorxiv.org/content/10.1101/2022.02.02.478748v1.full-text
https://www.researchgate.net/publication/361211578_RNase_H-based_analysis_of_synthetic_mRNA_5'_cap_incorporation
https://www.benchchem.com/product/b15571453#reducing-uncapped-mrna-in-in-vitro-transcription-reactions
https://www.benchchem.com/product/b15571453#reducing-uncapped-mrna-in-in-vitro-transcription-reactions
https://www.benchchem.com/product/b15571453#reducing-uncapped-mrna-in-in-vitro-transcription-reactions
https://www.benchchem.com/product/b15571453#reducing-uncapped-mrna-in-in-vitro-transcription-reactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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